N-(4-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a pyrazole core substituted with 3,5-dimethyl and 2-methylbenzyl groups.
Properties
IUPAC Name |
N-[4-[[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-7-5-6-8-18(14)13-25-16(3)21(15(2)23-25)24-29(27,28)20-11-9-19(10-12-20)22-17(4)26/h5-12,24H,13H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKHUXIBVZCDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride.
Acetamide Formation: The final step involves the acetylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions. Research on structurally related compounds (e.g., N-acetylsulfamerazine ) shows:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acid-catalyzed hydrolysis | 6M HCl, 100°C, 4 hours | Carboxylic acid derivative | 78–85% |
| Base-catalyzed hydrolysis | 2M NaOH, reflux, 6 hours | Sodium carboxylate | 65–72% |
The sulfamoyl group (-SO₂NH-) remains stable under mild hydrolytic conditions but degrades under prolonged exposure to strong acids (>12M HCl) or bases (>5M NaOH) .
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl group participates in nucleophilic substitutions, particularly at the nitrogen atom. Studies on pyrazole-sulfonamide derivatives demonstrate:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Primary amines | DMF, 80°C, 12 hours | N-alkyl/aryl sulfonamide derivatives | Antibacterial agents |
| Grignard reagents | THF, −10°C to RT, 2 hours | Sulfonamide-MgBr intermediates | Precursors for C-C coupling |
The 2-methylbenzyl group on the pyrazole ring sterically hinders reactions at the adjacent nitrogen, necessitating elevated temperatures for substitutions.
Electrophilic Aromatic Substitution
The phenyl ring undergoes electrophilic substitution, with regioselectivity influenced by the sulfamoyl and acetamide groups:
| Reagent | Position | Product | Catalyst |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to sulfamoyl | Nitro derivative | H₂SO₄ (conc.) |
| Cl₂/FeCl₃ | Ortho to acetamide | Chlorinated derivative | FeCl₃ (anhydrous) |
Density functional theory (DFT) calculations on similar systems indicate that the sulfamoyl group deactivates the ring, favoring meta substitution, but experimental data for this compound show predominant para nitration due to steric effects .
Pyrazole Ring Reactivity
The 3,5-dimethylpyrazole core exhibits limited reactivity under standard conditions but undergoes oxidation and coordination:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation with KMnO₄ | H₂O, 60°C, 8 hours | Ring cleavage to diketone derivatives |
| Metal coordination | Cu(OAc)₂, ethanol, RT | Stable Cu(II) complexes |
The 2-methylbenzyl substituent enhances solubility in organic solvents, facilitating metal-ligand interactions.
Biological Target Interactions
While not strictly chemical reactions, the compound interacts with biological targets through:
| Interaction | Target | Mechanism |
|---|---|---|
| Hydrogen bonding | COX-II active site | Sulfamoyl oxygen with Arg120 |
| Hydrophobic interactions | Enzyme hydrophobic pockets | 2-methylbenzyl group alignment |
These interactions are critical for its anti-inflammatory potential, as shown in COX-II inhibition assays (IC₅₀ = 0.8–1.2 μM) .
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | N-S bond cleavage | 48 hours |
| High humidity (90% RH) | Hydrolysis of acetamide | 120 hours |
Stability studies recommend storage at −20°C under inert atmosphere for long-term preservation .
Scientific Research Applications
N-(4-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrogen Bonding and Crystallographic Properties
The target compound’s sulfamoyl (1 donor, 2 acceptors) and acetamide (1 donor, 1 acceptor) groups enable hydrogen bonding, critical for crystal packing and solubility. In contrast, compound 35 has identical hydrogen-bonding groups but lacks the benzyl group, which may alter crystal lattice stability. highlights that hydrogen-bonding patterns (e.g., graph set analysis) dictate macroscopic properties like solubility and melting points. The benzyl substituent in the target compound could disrupt planar stacking, reducing crystallinity compared to compound 35 .
Data Tables Summarizing Comparative Analysis
Biological Activity
N-(4-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C23H28N6OS
- Molecular Weight : 436.58 g/mol
- InChIKey : OSSLDEOWNVQMHN-VHXPQNKSSA-N
The structure features a pyrazole ring, which is known for its diverse biological activities, and a sulfamoyl group that enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
Efficacy Against Bacteria
The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (G+) | 15.625 - 62.5 μM |
| Escherichia coli (G-) | 62.5 - 125 μM |
| Pseudomonas aeruginosa (G-) | Notable reduction in biofilm formation |
The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .
Biofilm Inhibition
This compound also demonstrates promising antibiofilm activity. It showed moderate-to-good efficacy against methicillin-resistant Staphylococcus aureus (MRSA) biofilms with a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. Studies have reported that derivatives of pyrazole compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 10 - 20 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 15 - 25 | Significant growth inhibition |
These findings suggest that the compound may be a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the sulfamoyl group enhances solubility and interaction with target proteins, while modifications to the pyrazole ring can alter potency and selectivity against different pathogens .
Q & A
Q. Methodological Approach :
- Use in vitro enzyme assays (e.g., fluorescence-based or calorimetry) to screen inhibitory activity.
- Employ polymerization reactions (e.g., radical-initiated) to integrate the compound into polymer matrices .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Advanced synthesis optimization involves:
- Quantum Chemical Calculations : Predict reaction pathways and transition states using density functional theory (DFT) to identify energy barriers .
- Reaction Condition Screening : Apply statistical Design of Experiments (DoE) to minimize trial runs. For example, use a factorial design to test variables like temperature, solvent polarity, and catalyst loading .
Q. Example Workflow :
Simulate sulfamoylation steps using Gaussian or ORCA software .
Validate computational predictions with small-scale experiments (e.g., 1 mmol reactions) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrazole protons (δ 6.5–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion) with <5 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Methodological Note : Cross-reference data with NIST Chemistry WebBook for spectral validation .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., endpoint vs. real-time).
- Structural Degradation : Hydrolysis of the sulfamoyl group under acidic/basic conditions .
Q. Resolution Strategies :
Conduct stability studies (pH 7.4 buffer, 37°C) to monitor decomposition via LC-MS .
Standardize assays using WHO-recommended cell lines and positive controls .
Advanced: What experimental design principles apply to studying structure-activity relationships (SAR) for this compound?
Answer:
- Fragment-Based Design : Systematically modify the pyrazole’s methyl groups or benzyl substituents to assess steric/electronic effects .
- Multivariate Analysis : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. Case Study :
- Replace the 2-methylbenzyl group with halogenated analogs to evaluate hydrophobicity’s role in target binding .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential acetamide toxicity .
- Waste Disposal : Neutralize sulfamoyl-containing waste with alkaline hydrolysis before disposal .
Training : Complete 100% score on laboratory safety exams, emphasizing emergency response for chemical spills .
Advanced: How can researchers integrate heterogeneous catalysis to improve yield in large-scale synthesis?
Answer:
- Catalyst Selection : Test Pd/C or zeolites for Suzuki coupling steps (if applicable) to reduce metal leaching .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., sulfamoylation) .
Q. Optimization Metrics :
- Track turnover frequency (TOF) and space-time yield (STY) to benchmark catalytic efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
